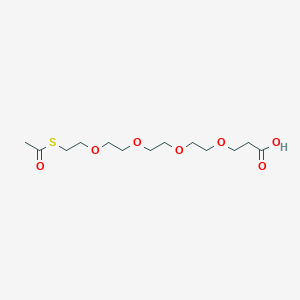
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid typically involves multi-step organic reactions One common method includes the reaction of a precursor compound with specific reagents under controlled conditions to introduce the desired functional groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity and protein interactions due to its unique functional groups.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways and processes. For example, the oxo and thiao groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oic acid: This compound has a similar structure but includes a bromine atom and an aza group.
tert-Butyl 1-bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oate: Similar in structure but includes a tert-butyl group and an aza group.
2,5-Dioxopyrrolidin-1-yl 2-oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oate: This compound includes a pyrrolidinyl group and has similar functional groups.
Uniqueness
2-Oxo-6,9,12,15-tetraoxa-3-thiaoctadecan-18-oic acid is unique due to its specific combination of oxo and thiao groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H24O7S |
|---|---|
Molekulargewicht |
324.39 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H24O7S/c1-12(14)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
FAVQZFSCNOULRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
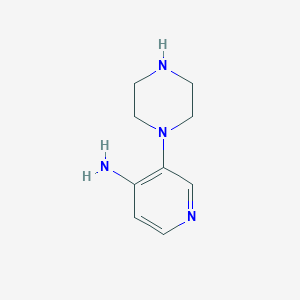
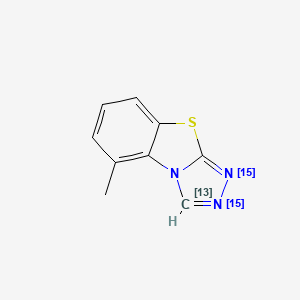
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)



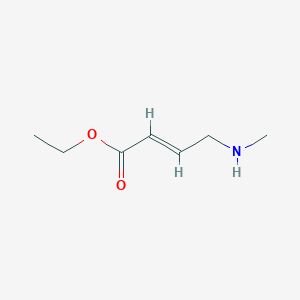
![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)
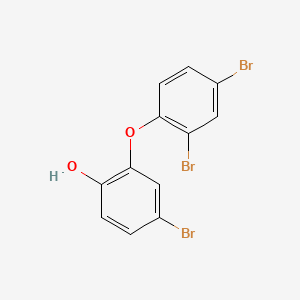

![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
